1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole
Description
1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole is a heterocyclic compound featuring an indole core linked via a methyl group to a 1,3-thiazol ring substituted with a 4-bromophenoxy moiety. This structure combines the aromatic indole system—known for its prevalence in bioactive molecules—with a thiazole ring, a sulfur-containing heterocycle often associated with antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
2-(4-bromophenoxy)-5-(indol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c19-14-5-7-15(8-6-14)22-18-20-11-16(23-18)12-21-10-9-13-3-1-2-4-17(13)21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPLRNWOIJFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Coupling Reactions: The final step involves coupling the thiazole derivative with the indole moiety using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Cycloaddition: The indole moiety can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole, in combating antibiotic-resistant bacteria.
- Mechanism of Action : Thiazoles exhibit antimicrobial properties by disrupting bacterial cell walls and inhibiting essential metabolic pathways. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Case Studies : In vitro studies demonstrated that thiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, certain derivatives showed Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against resistant strains .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies.
- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including colon (Caco-2) and lung (A549) cancer cells. For instance, one study reported a viability reduction to approximately 39.8% in Caco-2 cells when treated with related thiazole compounds .
- Synergistic Effects : The incorporation of halogen substituents (like bromine) has been shown to enhance the anticancer activity by increasing lipophilicity and cellular uptake, thus improving therapeutic efficacy against multidrug-resistant cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are also noteworthy.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, some thiazole derivatives have been linked to reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity. The bromophenoxy group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core Variations: The target compound’s thiazol ring distinguishes it from triazole-containing analogs (e.g., 9d ), which may exhibit different electronic properties and hydrogen-bonding capabilities. Thiazolidinone derivatives (e.g., ) feature a saturated thiazole ring, altering conformational flexibility and redox activity compared to the aromatic thiazol in the target compound.
Substituent Impact: The 4-bromophenoxy group in the target compound enhances lipophilicity and steric hindrance compared to smaller substituents like 4-fluorophenyl (9d) . Bromine’s electron-withdrawing nature may also influence electronic interactions with biological targets.
Biological Activity
1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole (CAS: 439097-11-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C18H13BrN2OS
- Molecular Weight : 385.28 g/mol
- CAS Number : 439097-11-7
- Purity : Typically >90% in commercial preparations .
Anticancer Activity
Research indicates that derivatives of thiazole, including this compound, exhibit notable anticancer properties. A study evaluating various thiazole derivatives demonstrated that certain compounds significantly decreased the viability of cancer cell lines such as Caco-2 (39.8% viability compared to untreated controls) and A549 cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | <0.001 |
| Other Thiazole Derivative | A549 | 56.9 | 0.0019 |
Antimicrobial Properties
In addition to anticancer activity, thiazole derivatives have been reported to possess antimicrobial properties. A study highlighted the synthesis and antimicrobial evaluation of thiazole compounds against various Gram-negative bacteria, suggesting that modifications in the thiazole structure can enhance their efficacy against specific pathogens .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the indole moiety may facilitate interactions with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. Additionally, the bromophenoxy group may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Case Studies
Several case studies have investigated the therapeutic potential of thiazole derivatives:
- Case Study on Anticancer Activity : In vitro studies have shown that specific modifications to the thiazole ring can significantly enhance anticancer activity against various cell lines. For instance, compounds with a 4-methyl substitution demonstrated improved efficacy against Caco-2 cells compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several thiazole derivatives against common pathogens. Results indicated that certain substitutions led to increased effectiveness against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Q & A
Q. What are the optimal synthetic routes for 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or coupling reactions. For example, thiazole intermediates (e.g., 4-bromophenoxy-substituted thiazoles) are coupled with indole derivatives using PEG-400/DMF solvent systems and CuI catalysts. Post-reaction purification involves extraction (e.g., ethyl acetate/water), column chromatography (70:30 ethyl acetate/hexane), and vacuum drying .
- Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | CuI, PEG-400/DMF, 12h stirring | 25–50% | |
| Purification | Flash chromatography, 70:30 EA/Hex | ~50% |
Q. Which spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons and carbons in the indole (δ 7.1–7.3 ppm) and thiazole (δ 4.6–4.7 ppm for methylene) moieties. ¹⁹F NMR (if fluorinated analogs exist) detects fluorine substituents (e.g., δ -114.65) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0757) .
- TLC : Rf values (e.g., 0.30 in 70:30 EA/hexane) confirm purity .
Advanced Research Questions
Q. How can researchers resolve bioactivity discrepancies in brominated indole-thiazole derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent in vitro models (e.g., antioxidant assays under controlled oxidative stress) to minimize variability .
- QSAR Analysis : Correlate substituent effects (e.g., 4-bromo vs. 4-fluoro) with activity. For example, bulkier bromine may enhance receptor binding but reduce solubility .
- Molecular Docking : Compare binding modes of analogs (e.g., 9c vs. 9d in ) to target proteins using software like AutoDock .
Q. What strategies mitigate low yields in CuAAC reactions for this compound?
- Methodological Answer :
- Catalyst Optimization : Use freshly prepared CuI and avoid moisture to prevent deactivation .
- Solvent Selection : PEG-400 enhances reaction efficiency by stabilizing Cu(I) intermediates .
- Post-Reaction Processing : Remove DMF via high-temperature vacuum distillation to avoid byproduct formation .
Q. How does the 4-bromophenoxy group influence the compound’s reactivity compared to other substituents?
- Methodological Answer :
- Electron-Withdrawing Effect : The bromine atom stabilizes the thiazole ring via inductive effects, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Steric Effects : Bulkier bromine may hinder π-π stacking in crystallography, as seen in , where fluorophenyl analogs show tighter packing .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic protocols?
- Methodological Answer :
- Reaction Scale : Smaller scales (e.g., 700 mg vs. 1.0 g in ) may lead to higher losses during purification .
- Substituent Effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) in reduce steric hindrance, improving yields compared to brominated analogs .
- Purification Efficiency : Column chromatography resolution varies with silica gel particle size and solvent gradients .
Structural and Functional Insights
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., Flt3 kinase in ) using GROMACS .
- Docking Studies : Use AutoDock Vina to compare binding poses of analogs (e.g., 9c in shows stronger hydrogen bonding than 9d) .
Experimental Design Considerations
Q. How to design SAR studies for indole-thiazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
